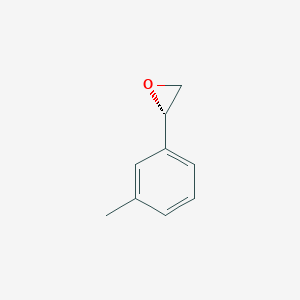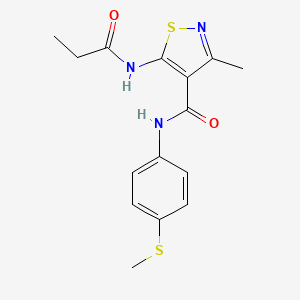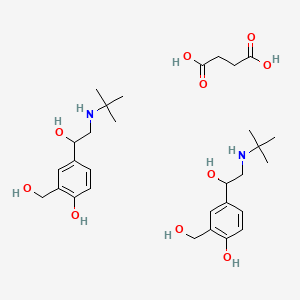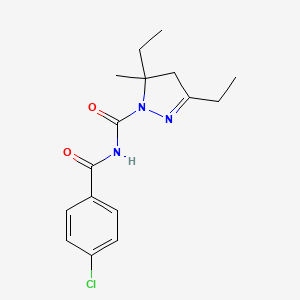
N-(E)-Caffeoyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.
Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.
Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
62430-42-6 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
InChI Key |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


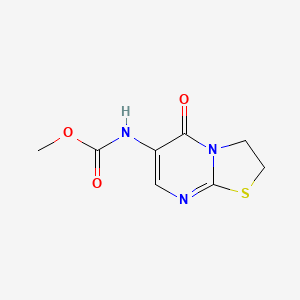
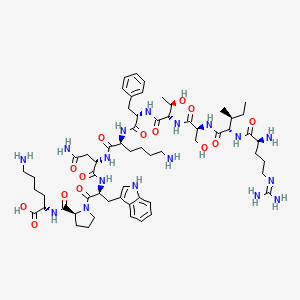
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
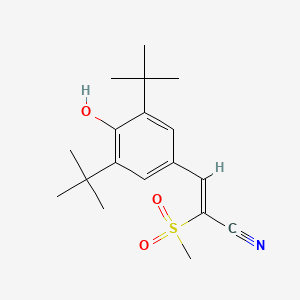

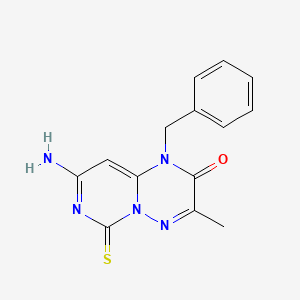
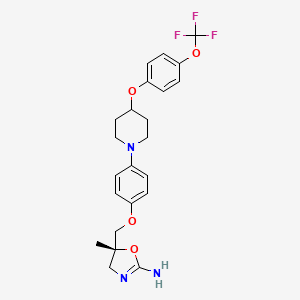
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
